

1-(4-Chlorobenzyl)-1H-indole-2,3-dione molecular structure

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Compound of Interest

Compound Name: **1-(4-Chlorobenzyl)-1H-indole-2,3-dione**

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An In-Depth Technical Guide to the Molecular Structure and Properties of **1-(4-Chlorobenzyl)-1H-indole-2,3-dione**

This guide provides a comprehensive technical overview of **1-(4-Chlorobenzyl)-1H-indole-2,3-dione**, a member of the isatin family of heterocyclic compounds. Isatins are recognized for their versatile synthetic utility and diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential biological significance of this molecule.

Introduction to **1-(4-Chlorobenzyl)-1H-indole-2,3-dione**

1-(4-Chlorobenzyl)-1H-indole-2,3-dione, also known as 1-(4-chlorobenzyl)isatin, belongs to the N-substituted isatin class of compounds. The isatin core is an endogenous molecule found in various organisms and serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.^[1] The introduction of a 4-chlorobenzyl group at the N-1 position of the indole-2,3-dione core can significantly influence its physicochemical properties and biological activity. This modification enhances lipophilicity, which may affect cell membrane permeability and interaction with biological targets.

Molecular Structure and Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ ClNO ₂	[2] [3]
Molecular Weight	271.70 g/mol	[2]
CAS Number	26960-66-7	[2]
IUPAC Name	1-[(4-chlorophenyl)methyl]indole-2,3-dione	[2]
Synonyms	1-(4-Chlorobenzyl)isatin, N-(4-Chlorobenzyl)isatin	[2]
Appearance	Predicted to be a solid	N/A
XLogP3	2.7	[2]

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// Atom nodes
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C3 [label="C"];
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C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
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```
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Cl1 [label="Cl"];

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C13 [pos="-6.5,0.75!"];
C14 [pos="-7.8,0!"];
C15 [pos="-6.5,-0.75!"];
Cl1 [pos="-9.1,0!"];
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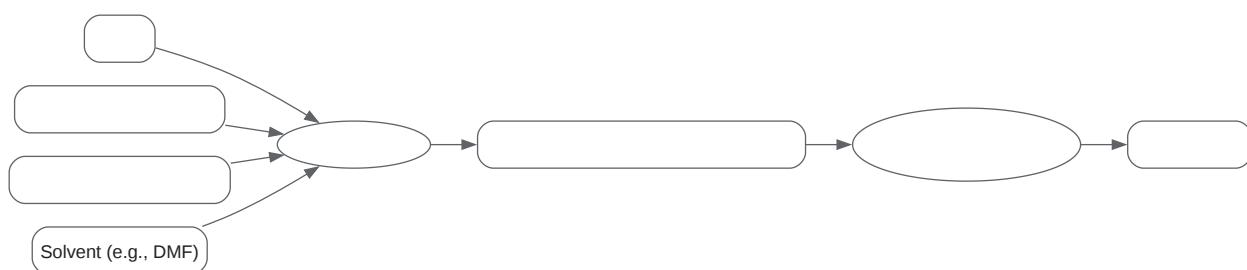
```
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- N1;
N1 -- C7;
```

```
N1 -- C8;  
C7 -- O1 [style=double];  
C8 -- O2 [style=double];  
C2 -- C9;  
C9 -- C10;  
C10 -- C11;  
C11 -- C13;  
C13 -- C14;  
C14 -- C15;  
C15 -- C12;  
C12 -- C9;  
C14 -- Cl1;  
}
```

Figure 1: 2D structure of **1-(4-Chlorobenzyl)-1H-indole-2,3-dione**.

Synthesis and Purification

The synthesis of **1-(4-Chlorobenzyl)-1H-indole-2,3-dione** is typically achieved through the N-alkylation of isatin with 4-chlorobenzyl chloride. This reaction is generally carried out in the presence of a base to deprotonate the acidic N-H of the isatin, facilitating nucleophilic attack on the electrophilic benzyl halide.



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Figure 2: General workflow for the synthesis of the title compound.

Experimental Protocol: N-Alkylation of Isatin

This protocol is adapted from established methods for the N-alkylation of isatin.[\[4\]](#)

- Preparation: To a solution of isatin (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).
- Reaction: Stir the mixture at room temperature for 30 minutes. To this suspension, add 4-chlorobenzyl chloride (1.1 eq) dropwise.
- Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
- Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.
- Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure **1-(4-Chlorobenzyl)-1H-indole-2,3-dione**.

Molecular Characterization

The structural elucidation of **1-(4-Chlorobenzyl)-1H-indole-2,3-dione** is accomplished using a combination of spectroscopic techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and chlorobenzyl moieties, as well as a singlet for the benzylic methylene protons. Based on analogous compounds, the aromatic protons of the indole ring are predicted to appear in the range of δ 7.0-8.0 ppm, while the protons of the 4-chlorobenzyl group will likely resonate between δ 7.2-7.5 ppm.[\[5\]](#) The benzylic CH_2 protons are anticipated to be a singlet around δ 5.0 ppm.[\[6\]](#)
- ^{13}C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons of the isatin core, typically in the range of δ 158-184 ppm. The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

- C=O stretching: Two strong absorption bands are anticipated for the dicarbonyl system of the isatin core, likely in the region of 1730-1760 cm^{-1} and 1610-1620 cm^{-1} .[\[5\]](#)
- C-N stretching: A band corresponding to the C-N bond of the indole ring.
- C-Cl stretching: A characteristic absorption for the chlorobenzyl group.
- Aromatic C-H stretching: Signals in the region of 3000-3100 cm^{-1} .

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 271.70 g/mol .

Biological Activity and Therapeutic Potential

While specific biological studies on **1-(4-Chlorobenzyl)-1H-indole-2,3-dione** are limited, the broader class of N-substituted isatins and compounds containing the 1-(4-chlorobenzyl)-1H-indole scaffold have demonstrated significant pharmacological potential.

4.1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of isatin derivatives. The 1-(4-chlorobenzyl)-1H-indole core has been incorporated into various molecules that exhibit potent cytotoxicity against several human cancer cell lines, including colon, prostate, and lung cancer.[\[7\]](#)[\[8\]](#) The proposed mechanisms of action for related compounds often involve the induction of apoptosis through caspase activation.[\[8\]](#)

4.2. Antimicrobial Activity

- Antibacterial: Derivatives of 1-(4-chlorobenzyl)indoline-2,3-dione have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, (E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione demonstrated good antibacterial activity against *Escherichia coli* and moderate activity against *Staphylococcus aureus*.[\[2\]](#)

- Antifungal: The 1-(4-chlorobenzyl)-1H-indole moiety is also a key feature in compounds with significant antifungal properties. Studies on related triazole derivatives have shown potent activity against various fungal strains.[9]

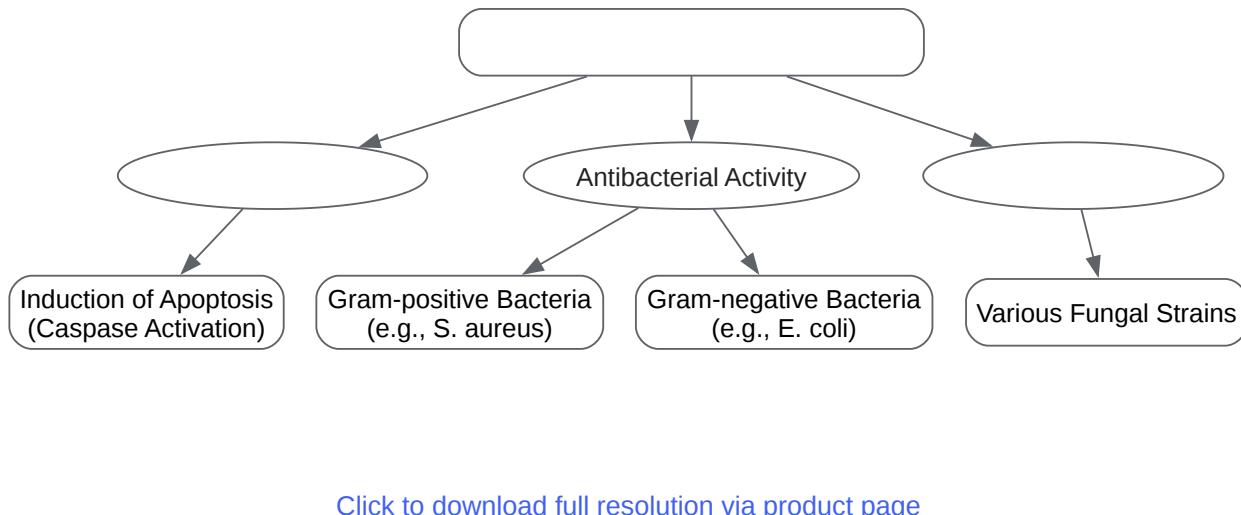


Figure 3: Potential biological activities of the title compound based on related structures.

Conclusion

1-(4-Chlorobenzyl)-1H-indole-2,3-dione is a synthetically accessible molecule with a chemical scaffold that is strongly associated with a range of promising biological activities. The presence of the isatin core, combined with the 4-chlorobenzyl substituent, makes it a compound of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on the direct evaluation of its cytotoxic and antimicrobial properties to fully elucidate its therapeutic potential.

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